molecular formula C9H8BrNO B2663410 1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime CAS No. 903557-27-7

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime

Cat. No. B2663410
CAS RN: 903557-27-7
M. Wt: 226.073
InChI Key: ZAANKHXRIRMKFF-PKNBQFBNSA-N
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Description

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Bromindione Oxime and is a derivative of the Indenone family. The chemical structure of Bromindione Oxime consists of a five-membered ring fused to a six-membered ring, with a bromine atom and an oxime group attached to the five-membered ring. The purpose of

Scientific Research Applications

Direct C–H Functionalization Reactions

N-oxyl radicals, which can be generated from N-hydroxy compounds like the one , have been used for direct functionalization of C–H bonds . This is a powerful tool in modern organic synthesis. The resulting alkyl radicals react with various radical acceptors to afford the corresponding functionalized products .

Synthesis of Acyl Fluorides

With the use of organoradicals, a metal-free approach for the synthesis of acyl fluorides via direct C–H fluorination of aldehydes under mild conditions has been developed .

Building Blocks for Heterocycles

N,N-dimethylenamino ketones, which are structurally similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Antimicrobial Activities

2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

Antifungal Properties

Some of the synthesized compounds were found to have potent antifungal properties against A. niger and C. albicans .

Synthesis of Sterically Encumbered Hydroxylamines

The compound can be used in the synthesis of sterically encumbered hydroxylamines .

properties

IUPAC Name

(NE)-N-(4-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-9(7)11-12/h1-3,12H,4-5H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANKHXRIRMKFF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime

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